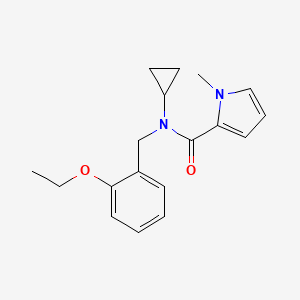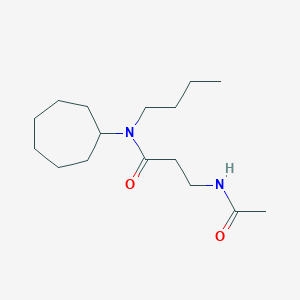
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide, also known as CEIBA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEIBA belongs to the class of cyclopropyl amides and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide is not fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also activates the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the activity of COX-2 and MMP-9. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also induces apoptosis in cancer cells by activating the caspase pathway. In neurological disorders, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide reduces oxidative stress and inflammation, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has several advantages for lab experiments, including its high purity and stability, and its ability to modulate multiple signaling pathways. However, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also has some limitations, including its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide also requires further studies to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods to improve its purity and yield. Additionally, further studies are needed to determine its pharmacokinetics and toxicity, and to develop more effective delivery methods for clinical use.
In conclusion, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide is a novel compound with promising therapeutic applications in various diseases. Its unique chemical structure and ability to modulate multiple signaling pathways make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide involves the reaction of 2-ethoxybenzylamine with cyclopropylcarbonyl chloride, followed by the addition of isopropoxyacetic acid and triethylamine. The reaction is carried out under anhydrous conditions and yields a white crystalline solid with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-cyclopropyl-N-(2-ethoxybenzyl)-2-isopropoxyacetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-2-propan-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-20-16-8-6-5-7-14(16)11-18(15-9-10-15)17(19)12-21-13(2)3/h5-8,13,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSGIBUYCCDLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-aminopyrimidin-5-yl)-N-ethyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B5903158.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5903165.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5903176.png)

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-5-ethyl-N-(2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B5903203.png)
![4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}benzonitrile](/img/structure/B5903218.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
![N-cycloheptyl-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B5903236.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5903238.png)


![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)